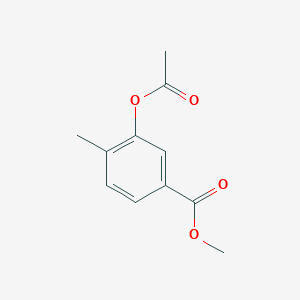

Methyl 3-acetoxy-4-methylbenzoate

Description

Properties

IUPAC Name |

methyl 3-acetyloxy-4-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-7-4-5-9(11(13)14-3)6-10(7)15-8(2)12/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFOLLIJTILZCFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: Methyl 3-acetoxy-4-methylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in various organic synthesis pathways. Biology: The compound is utilized in biological studies to investigate enzyme inhibition and metabolic pathways. Medicine: Industry: The compound is employed in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism by which Methyl 3-acetoxy-4-methylbenzoate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Research Findings and Data Gaps

- Spectroscopic Characterization: NMR and FTIR data for similar compounds () highlight diagnostic peaks for ester carbonyls (~1700 cm⁻¹ in IR, δ 165–175 ppm in ¹³C NMR).

- Thermal Stability : Methyl esters of diterpenes () decompose above 200°C, suggesting the target compound may exhibit comparable stability.

Critical Data Gaps :

- Experimental melting points, solubility parameters, and hydrolytic kinetics for the target compound are unavailable in the provided evidence. Further studies are recommended to quantify these properties.

Q & A

Q. What are the optimal synthetic routes for Methyl 3-acetoxy-4-methylbenzoate, and how can reaction conditions be tailored to improve yield?

this compound can be synthesized via esterification or substitution reactions. For instance, acylation of methyl 3-hydroxy-4-methylbenzoate with acetyl chloride in the presence of a base (e.g., pyridine) is a common approach. Reaction optimization may involve adjusting temperature (e.g., 0–40°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of reagents to minimize side products like hydrolyzed intermediates . Monitoring via TLC or HPLC is critical to track reaction progress.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- ¹H/¹³C NMR : Key signals include the methyl ester (δ ~3.8–3.9 ppm for OCH₃), acetoxy group (δ ~2.3 ppm for CH₃CO and δ ~4.8–5.2 ppm for OAc), and aromatic protons (split patterns depend on substitution).

- FTIR : Confirm ester C=O (~1740 cm⁻¹) and acetate C-O (~1240 cm⁻¹).

- Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ and fragmentation patterns (e.g., loss of acetate or methoxy groups). Cross-validate with computational methods like DFT for ambiguous peaks .

Q. How can purity and stability of this compound be assessed during storage?

Use HPLC with a C18 column (UV detection at 254 nm) and mobile phases like acetonitrile/water. Stability studies should monitor degradation under varying temperatures, humidity, and light exposure. Accelerated stability testing (40°C/75% RH for 6 months) can predict shelf-life. Impurity profiling via LC-MS identifies hydrolyzed or oxidized byproducts .

Advanced Research Questions

Q. How do crystallographic data resolve ambiguities in the structural conformation of this compound?

Single-crystal X-ray diffraction can determine bond lengths, angles, and torsion angles. For example, the acetoxy group’s orientation relative to the aromatic ring influences intermolecular interactions (e.g., hydrogen bonding with adjacent methoxy groups). Refinement using SHELXL (via Olex2 or WinGX) with high-resolution data (R factor < 0.05) ensures accuracy. Compare with similar structures (e.g., methyl 4-butoxy-3-methoxybenzoate) to identify packing anomalies .

Q. What strategies are recommended for resolving contradictions in biological activity data across studies?

Discrepancies in enzyme inhibition or receptor binding assays may arise from variations in assay conditions (e.g., pH, ionic strength) or compound purity. Standardize protocols using reference compounds (e.g., methyl 3-amino-4-hydroxybenzoate) and validate via dose-response curves. Employ orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) to confirm mechanisms .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model transition states and activation energies. For example, the acetoxy group’s electrophilicity can be quantified via Fukui indices. Molecular dynamics simulations (AMBER or GROMACS) assess solvation effects and steric hindrance from the methyl substituent .

Q. What are the implications of regioselectivity challenges in derivatizing this compound?

Competing reactions at the 3-acetoxy vs. 4-methyl positions require careful control. For example, bromination may favor the 4-methyl position due to steric shielding by the bulkier acetoxy group. Use directing groups (e.g., boronates) or protective strategies (e.g., silylation of hydroxyl intermediates) to enhance selectivity .

Methodological Notes

- Synthesis Optimization : Pilot reactions in microfluidic reactors improve heat/mass transfer for scalable production .

- Crystallography : High-pressure freezing techniques reduce crystal defects for improved diffraction quality .

- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectral and crystallographic data in repositories like Cambridge Structural Database or PubChem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.